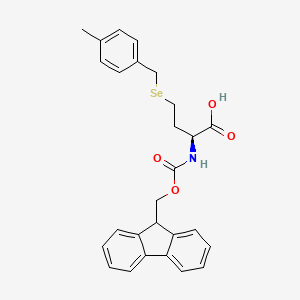

Fmoc-HomoSec(pMeBzl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-HomoSec(pMeBzl)-OH: is a synthetic compound used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group of amino acids. The compound also includes a homoserine (HomoSec) residue with a para-methylbenzyl (pMeBzl) side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-HomoSec(pMeBzl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of homoserine is protected using the Fmoc group. This is usually achieved by reacting homoserine with Fmoc-Cl in the presence of a base such as triethylamine.

Introduction of the Side Chain: The para-methylbenzyl side chain is introduced through a substitution reaction, where the hydroxyl group of homoserine is replaced by the para-methylbenzyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain.

Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.

Substitution: The hydroxyl group of homoserine can be substituted with various side chains, including the para-methylbenzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used to remove the Fmoc group.

Substitution: Substitution reactions often require the presence of a base and a suitable leaving group.

Major Products:

Oxidation: Oxidized derivatives of the para-methylbenzyl side chain.

Reduction: Deprotected homoserine derivatives.

Substitution: Homoserine derivatives with various side chains.

Scientific Research Applications

Chemistry: Fmoc-HomoSec(pMeBzl)-OH is used in the synthesis of peptides and proteins

Biology: In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.

Medicine: Peptides containing homoserine residues are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.

Industry: The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the biotechnology industry for the production of synthetic peptides.

Mechanism of Action

The mechanism of action of peptides synthesized using Fmoc-HomoSec(pMeBzl)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with proteins, enzymes, or receptors through specific binding interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Fmoc-HomoSer(tBu)-OH: Contains a tert-butyl side chain instead of the para-methylbenzyl group.

Fmoc-HomoThr(tBu)-OH: Contains a threonine residue with a tert-butyl side chain.

Fmoc-HomoCys(Trt)-OH: Contains a cysteine residue with a trityl side chain.

Uniqueness: Fmoc-HomoSec(pMeBzl)-OH is unique due to its specific side chain, which can impart distinct chemical and biological properties to the peptides synthesized using this compound. The para-methylbenzyl group can influence the hydrophobicity, steric properties, and reactivity of the peptide.

Biological Activity

Fmoc-HomoSec(pMeBzl)-OH is a derivative of homoselenocysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-methylbenzyl side chain. This compound is of significant interest in peptide synthesis and biological research due to its unique properties and potential applications.

Homoselenocysteine (HomoSec) is known for its role in various biological processes, particularly in the context of selenoproteins, which are essential for antioxidant defense and redox regulation. The incorporation of selenocysteine into proteins allows for enhanced catalytic activity and stability compared to its sulfur analog, cysteine. This compound retains these properties while providing additional stability during synthesis due to the protective Fmoc group.

Peptide Synthesis

The Fmoc strategy for solid-phase peptide synthesis (SPPS) allows for efficient incorporation of this compound into peptides. The Fmoc group can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides without damaging sensitive side chains. This method has been shown to produce high yields and purity in synthesized peptides, making it a preferred choice among peptide chemists .

Biological Assays

Research has demonstrated that peptides containing selenocysteine derivatives exhibit enhanced biological activities. For instance, studies have indicated that incorporating this compound into opioid peptides can increase their resistance to enzymatic degradation compared to traditional arginine-containing peptides . This resistance is particularly valuable in therapeutic contexts where peptide stability is crucial.

Case Study 1: Opioid Peptides

A study focused on the synthesis of opioid peptides using this compound showed that these modified peptides exhibited improved binding affinities and biological activities. The incorporation of homoselenocysteine enhanced the pharmacological profile of the resulting compounds, demonstrating the potential for developing more effective analgesics .

Case Study 2: Antioxidant Properties

Another investigation explored the antioxidant capabilities of peptides synthesized with this compound. These peptides were tested against oxidative stress models in vitro, showing significant protective effects compared to their non-selenium counterparts. The results suggest that the selenium moiety contributes to the overall antioxidant activity, potentially through mechanisms involving reactive oxygen species (ROS) scavenging .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

- Protection : The selenol group is protected using the Fmoc strategy.

- Coupling : The protected amino acid is coupled to resin during SPPS.

- Deprotection : The Fmoc group is removed under basic conditions to yield the final peptide product.

Analytical Data

The purity and identity of synthesized peptides containing this compound can be confirmed using various analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Typically shows >99% purity for well-synthesized products.

- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation and insight into the conformational properties of synthesized peptides.

| Analytical Method | Purpose | Typical Results |

|---|---|---|

| HPLC | Purity assessment | >99% purity |

| NMR | Structural confirmation | Clear spectral data |

Properties

Molecular Formula |

C27H27NO4Se |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |

InChI |

InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |

InChI Key |

CYMKQJKTFFDJGL-VWLOTQADSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C[Se]CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.